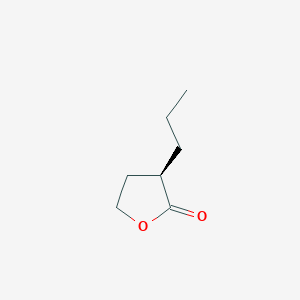

(3R)-3-Propyloxolan-2-one

Description

(3R)-3-Propyloxolan-2-one is a chiral cyclic ether with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . Its structure features a five-membered oxolane (tetrahydrofuran) ring substituted with a propyl group at the (3R)-position and a ketone group at the 2-position. The compound’s chirality, defined by the (R)-configuration at C3, makes it a critical factor in its stereoselective interactions in chemical and biological systems. Industrially, it is synthesized via cyclization of 3-hydroxypropyl precursors under catalytic conditions, often optimized in continuous flow reactors for high yield and purity .

Key applications include:

- Asymmetric synthesis: Used as a chiral auxiliary to induce stereoselectivity in organic reactions.

- Enzyme studies: Investigated for its role in modulating enzyme-catalyzed pathways due to its structural mimicry of natural substrates.

- Material science: Serves as a precursor for specialty polymers and surfactants .

Properties

CAS No. |

55232-22-9 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

(3R)-3-propyloxolan-2-one |

InChI |

InChI=1S/C7H12O2/c1-2-3-6-4-5-9-7(6)8/h6H,2-5H2,1H3/t6-/m1/s1 |

InChI Key |

GJWLOODNSXOUKV-ZCFIWIBFSA-N |

Isomeric SMILES |

CCC[C@@H]1CCOC1=O |

Canonical SMILES |

CCCC1CCOC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Propyloxolan-2-one can be achieved through various methods. One common approach involves the cyclization of a suitable precursor, such as a 3-hydroxypropyl derivative, under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the cyclization process and achieve the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of (3R)-3-Propyloxolan-2-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Propyloxolan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxolane ring to a more saturated structure.

Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atom in the oxolane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(3R)-3-Propyloxolan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: (3R)-3-Propyloxolan-2-one is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3R)-3-Propyloxolan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral center plays a crucial role in determining its binding affinity and specificity. The pathways involved may include enzyme-catalyzed transformations and receptor-mediated signaling processes.

Comparison with Similar Compounds

(3S)-3-Propyloxolan-2-one

- Structural distinction : The (S)-enantiomer shares identical physical properties (e.g., melting point, solubility) with the (R)-form but exhibits mirror-image stereochemistry. This difference significantly impacts biological interactions. For example, the (R)-enantiomer may bind preferentially to specific enzyme active sites, while the (S)-form shows reduced affinity or off-target effects .

3-Methyloxolan-2-one

- Substituent effect : Replacing the propyl group with a methyl group reduces steric bulk and lipophilicity. This results in higher aqueous solubility but diminished membrane permeability. Industrially, it is less favored for asymmetric synthesis due to the absence of a chiral center .

3-Ethyloxolan-2-one

- Balanced properties: The ethyl group provides intermediate lipophilicity compared to methyl and propyl analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.